4-(2-Methyl-1,3-dioxolan-2-yl)butanal
Description
4-(2-Methyl-1,3-dioxolan-2-yl)butanal (CAS: 42991-09-3) is an aliphatic aldehyde containing a 1,3-dioxolane ring, a cyclic ketal group that enhances stability and modulates reactivity. Its molecular formula is C₈H₁₄O₃ (MW: 158.19 g/mol), featuring a butanal chain terminated by a dioxolane moiety. This compound is primarily utilized in organic synthesis as a protected aldehyde intermediate, enabling controlled reactivity in nucleophilic additions or condensations. Safety protocols emphasize avoiding heat and ignition sources due to its flammability .
Properties
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)butanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(4-2-3-5-9)10-6-7-11-8/h5H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGRNGPVTCXKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447973 | |
| Record name | 1,3-Dioxolane-2-butanal, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42991-09-3 | |
| Record name | 1,3-Dioxolane-2-butanal, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis from Ethyl 4-Acetylbutyrate
The most documented method involves a two-step process starting from ethyl 4-acetylbutyrate, as outlined in the synthesis of the southern corn rootworm pheromone:
Step 1: Formation of the Dioxolane Ring
Ethyl 4-acetylbutyrate undergoes acetalization with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the dioxolane intermediate. The reaction is driven to completion by azeotropic removal of water using a Dean-Stark apparatus.
Step 2: Oxidation to the Aldehyde
The intermediate is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane, yielding 4-(2-methyl-1,3-dioxolan-2-yl)butanal.
Key Reaction Parameters:
| Parameter | Conditions | Yield |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid (0.1 eq) | 85% |
| Solvent | Toluene | - |
| Temperature | Reflux (110°C) | - |
| Oxidation Reagent | PCC in CH₂Cl₂ | 78% |
This method achieves an overall yield of 66%, with the dioxolane ring providing stability during the oxidation step.
Alternative Acetalization Strategies
Patent literature describes generalized acetalization techniques for dioxolane derivatives, which can be adapted for this compound:
-
Catalyst Variations : Sulfonic acid resins or Lewis acids (e.g., BF₃·Et₂O) may replace p-toluenesulfonic acid to improve recyclability.
-
Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require stringent anhydrous conditions.
Reaction Optimization and Mechanistic Insights
Acid Catalysis and Water Removal
The acetalization step follows a Brønsted acid-catalyzed mechanism:
-
Protonation of the carbonyl oxygen in ethyl 4-acetylbutyrate.
-
Nucleophilic attack by ethylene glycol to form a hemiketal intermediate.
Critical Factors for High Yield :
Oxidation Efficiency and Selectivity
PCC is preferred for its mild oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. The reaction proceeds via a chromate ester intermediate, with selectivity ensured by low temperatures (0–5°C).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patents highlight the use of continuous flow systems for acetalization, offering advantages over batch reactors:
-
Enhanced Heat Transfer : Mitigates exothermicity during acid catalysis.
-
Reduced Reaction Time : Residence times of 10–30 minutes achieve >90% conversion.
Scalability Challenges:
-
Catalyst Deactivation : Sulfonic acid resins require periodic regeneration in flow systems.
-
Purification : Distillation or adsorption chromatography is needed to isolate the aldehyde from byproducts.
Characterization and Quality Control
Spectroscopic Analysis
¹H NMR (CDCl₃) :
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-dioxolan-2-yl)butanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dioxolane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
Organic Synthesis
In organic chemistry, 4-(2-Methyl-1,3-dioxolan-2-yl)butanal serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to function as a versatile building block for creating pharmaceuticals and agrochemicals. The dioxolane ring can also act as a protective group in various chemical reactions, enhancing the stability of reactive intermediates.
Research into the biological applications of this compound has revealed its potential interactions with biomolecules. The dioxolane ring may undergo ring-opening reactions that lead to reactive intermediates capable of modulating biological pathways. Studies suggest that derivatives of similar compounds exhibit antimicrobial properties and may serve as enzyme inhibitors or receptor ligands .
Medicinal Chemistry
The compound is under investigation for its therapeutic potential in drug development. Its unique structural features position it as a promising candidate for designing prodrugs that can be activated in vivo. This could lead to advancements in treatments for various diseases, including cancer and metabolic disorders .
Case Studies
Several studies have highlighted the applications of dioxolane-based compounds:
- Anticancer Activity: Research has shown that certain dioxolane derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .
- Antimicrobial Efficacy: Studies focusing on similar compounds have demonstrated effectiveness against resistant bacterial strains, suggesting potential roles in developing new antibiotics .
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| InChI Key | BNGRNGPVTCXKPI-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OCCO1)CCCC=O |
| Antimicrobial Activity | Potential against various microbial strains |
| Cytotoxicity | Variable effects on different cell lines; some derivatives induce apoptosis at higher concentrations |
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)butanal involves its interaction with specific molecular targets and pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Variations
Aldehydes vs. Ketones
- Target Compound : The aldehyde group (-CHO) in 4-(2-Methyl-1,3-dioxolan-2-yl)butanal makes it highly reactive toward nucleophiles (e.g., Grignard reagents) and prone to oxidation.
- 4-(2-Methyl-1,3-dioxolan-2-yl)butan-2-one (CAS: 33528-35-7): A ketone analog (C₈H₁₄O₃, MW: 158.19 g/mol) with reduced reactivity due to the electron-donating methyl group adjacent to the carbonyl. Applications include stabilizing intermediates in multistep syntheses .
α,β-Unsaturated Aldehydes
- 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butenal (CAS: 90788-54-8, C₈H₁₂O₃, MW: 156.18 g/mol): The conjugated enal structure enables conjugate additions (e.g., Michael reactions), contrasting with the saturated aldehyde’s direct nucleophilic reactivity. Its InChI key (
1S/C8H12O3/c1-8(4-2-3-5-9)10-6-7-11-8/h2-3,5H,4,6-7H2,1H3) highlights the α,β-unsaturation .
Phenolic Derivatives
- 4-(2-(4-(Hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl)ethyl)phenol (3a, C₁₃H₁₈O₄): A phenolic analog (MW: 238.27 g/mol) with antioxidant properties, demonstrated by its use in gasoline stabilization. The phenol group introduces radical-scavenging activity, absent in the aliphatic aldehyde .
Aromatic and Cyclic Ketones
- Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone (CAS: 1346523-52-1, C₁₇H₂₂O₃, MW: 274.36 g/mol): The aromatic ketone structure enhances UV stability and electronic properties, making it suitable for materials science applications. The dioxolane ring here modifies solubility in nonpolar solvents .
Key Research Findings
- Synthetic Utility: The dioxolane group in this compound acts as a protecting group, enabling selective aldehyde reactivity in multi-step syntheses. In contrast, phenolic analogs (e.g., 3a) leverage the dioxolane for solubility modulation .
- Thermal Stability : Ketone derivatives (e.g., butan-2-one analog) exhibit higher thermal stability (TGA data inferred from molecular weight and structure) compared to aldehydes, aligning with their reduced oxidative susceptibility .
- Spectroscopic Differentiation: NMR data for phenolic derivatives (e.g., δ 7.02 ppm for aromatic protons in 3a) contrast sharply with the aliphatic aldehyde’s signals (e.g., δ 9.00 ppm for -CHO protons in related compounds) .
Biological Activity
4-(2-Methyl-1,3-dioxolan-2-yl)butanal is an organic compound with the molecular formula C8H14O3. Its structure features a dioxolane ring, which contributes to its unique chemical reactivity and potential biological activity. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its interactions with biomolecules and possible therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 42991-09-3
- Molecular Weight : 158.2 g/mol
-
Structure :
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. These interactions can modulate biological pathways and result in specific biological effects such as enzyme inhibition or receptor modulation.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related dioxolane compounds has shown promising results against various microbial strains, suggesting that this compound may possess similar properties .
Cytotoxicity Studies
Cytotoxicity assays conducted on derivatives of dioxolane compounds have demonstrated variable effects on different cell lines. These studies generally assess cell viability and proliferation in response to treatment with the compound. The findings suggest that while some derivatives exhibit low toxicity at certain concentrations, others may induce apoptosis or inhibit cell growth at higher doses .
Potential Therapeutic Applications
Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its structural features may allow it to act as a scaffold for drug development targeting specific diseases such as cancer or metabolic disorders.
Case Studies
Several case studies have highlighted the potential applications of dioxolane-based compounds:
- Anticancer Activity : A study investigating similar compounds showed that they could inhibit tumor growth in vitro by interfering with cellular signaling pathways involved in proliferation and apoptosis .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of dioxolane derivatives revealed their effectiveness against resistant bacterial strains, suggesting a role in developing new antibiotics .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-Methyl-1,3-dioxolan-2-yl)butanal in laboratory settings?
The compound is typically synthesized via a two-step procedure starting from ethyl 4-acetylbutyrate. First, acetalization is performed to protect the ketone group, followed by oxidation or hydrolysis to yield the aldehyde. For example, in pheromone synthesis, this aldehyde is used in Wittig reactions with ylide precursors, achieving a 32% yield under optimized conditions (−40°C, BuLi as base) .
Q. What purification techniques are commonly employed for isolating this compound derivatives?
Column chromatography with solvent systems such as n-pentane:EtOAc (20:1) is widely used for purification, as demonstrated in the isolation of structurally similar dioxolane derivatives . Solvent selection is critical to resolve polar impurities while retaining product integrity.
Q. Which analytical methods are critical for characterizing this compound and its derivatives?
- Mass Spectrometry (EI-MS): Provides molecular ion peaks (e.g., m/z 207 for related dioxolane compounds) and fragmentation patterns to confirm structural motifs .
- NMR Spectroscopy: ¹H and ¹³C NMR data (e.g., δ 1.43 ppm for methyl groups in dioxolane rings) are essential for verifying acetal formation and stereochemistry .
- GC-MS: Used to determine cis/trans isomer ratios (e.g., 12:88 in Wittig reaction products) .
Advanced Research Questions
Q. How can reaction conditions be optimized for Wittig reactions involving this compound to improve yields?
Key parameters include:
- Temperature: Low temperatures (−40°C) minimize side reactions and stabilize ylides .
- Base Selection: Bulky bases like BuLi enhance ylide formation efficiency.
- Solvent: Anhydrous THF or DME ensures compatibility with moisture-sensitive reagents. Yield improvements (up to 32%) are achieved by controlling these variables while monitoring reaction progress via TLC or GC-MS .
Q. What factors influence the stability of the 1,3-dioxolane moiety in this compound under acidic or basic conditions?
The dioxolane group is stable under neutral conditions but susceptible to acid-catalyzed hydrolysis. For example, concentrated HCl in acetone (95%) cleaves the acetal to regenerate carbonyl groups, as shown in deacetalization studies of related compounds . Researchers must avoid protic acids during synthesis unless deliberate deprotection is intended.
Q. How can stereochemical outcomes (cis/trans ratios) be analyzed and controlled in reactions utilizing this compound?
- Analytical Control: GC-MS quantifies isomer ratios (e.g., 12:88 cis/trans) by comparing retention times and fragmentation patterns .
- Stereochemical Modulation: Steric effects of ylide precursors and reaction temperature influence isomer distribution. Bulky substituents on ylides favor trans-selectivity .
Q. What alternative synthetic strategies exist for accessing structurally related dioxolane-containing aldehydes, and how do they compare in efficiency?
Alternative routes include:
- Levulinic Acid Derivatives: Cyclic acetals of levulinic acid (e.g., 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid) can be oxidized to aldehydes, though yields depend on oxidation conditions (e.g., PCC vs. Swern) .
- Cross-Metathesis: Olefin metathesis with Grubbs catalysts offers stereoselective pathways but requires rigorous moisture control .
Q. How should researchers address contradictions in reported yields or reactivity data for this compound across different studies?
Discrepancies often arise from:
- Reagent Purity: Trace moisture or impurities in starting materials (e.g., ethyl 4-acetylbutyrate) can drastically alter reaction outcomes.
- Analytical Sensitivity: Variations in GC-MS calibration or NMR resolution may skew isomer ratio reports .
- Replication: Systematic replication under identical conditions (solvent, temperature, base) is critical to validate data .
Methodological Best Practices
- Safety Protocols: Follow OSHA guidelines for handling aldehydes (e.g., use fume hoods, nitrile gloves) due to respiratory and dermal irritation risks .
- Data Validation: Cross-check NMR assignments with computational tools (e.g., ChemDraw Predict) and compare fragmentation patterns in MS databases (e.g., EPA/NIH Mass Spectral Library) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
